Cas no 1379276-84-2 (1-(difluoromethyl)-1H-pyrazole-3-carbonitrile)
1-(difluoromethyl)-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Difluoromethyl-1H-pyrazole-3-carbonitrile
- 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
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- MDL: MFCD15976746
- Inchi: 1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H
- InChI Key: VGVJQMZTVIRWQH-UHFFFAOYSA-N
- SMILES: N1(C(F)F)C=CC(C#N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
1-(difluoromethyl)-1H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501449-1g |
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile |
1379276-84-2 | 97% | 1g |
$262 | 2022-06-13 | |
| Chemenu | CM501449-5g |
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile |
1379276-84-2 | 97% | 5g |
$779 | 2022-06-13 | |
| Ambeed | A253028-5g |
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile |
1379276-84-2 | 97% | 5g |
$754.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-250mg |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 250mg |
¥660.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-500mg |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 500mg |
¥924.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-1g |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 1g |
¥1320.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-5g |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 5g |
¥3960.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-10g |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 10g |
¥6600.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-25g |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 25g |
¥13200.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7332-50g |
1-(difluoromethyl)pyrazole-3-carbonitrile |
1379276-84-2 | 95% | 50g |
¥19800.0 | 2024-04-24 |
1-(difluoromethyl)-1H-pyrazole-3-carbonitrile Suppliers
1-(difluoromethyl)-1H-pyrazole-3-carbonitrile Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
Comprehensive Analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile (CAS No. 1379276-84-2): Properties, Applications, and Industry Trends
The compound 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile (CAS No. 1379276-84-2) has garnered significant attention in the pharmaceutical and agrochemical industries due to its unique structural features and versatile reactivity. As a pyrazole derivative, this molecule combines the difluoromethyl group and a cyano functionality, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular formula, C5H3F2N3, highlights its compact yet highly functionalized architecture, which is increasingly sought after in modern drug discovery programs.
Recent studies emphasize the growing demand for fluorinated pyrazole compounds like 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile, particularly in the development of crop protection agents and pharmaceutical intermediates. The presence of fluorine atoms enhances metabolic stability and bioavailability—a key consideration addressed in medicinal chemistry optimization. Industry reports indicate that over 30% of newly approved small-molecule drugs contain fluorine, underscoring the relevance of this compound in structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the cyano group at the 3-position of the pyrazole ring offers diverse transformation opportunities, enabling access to tetrazoles, amides, and heterocyclic scaffolds. This aligns with current research trends exploring click chemistry and multicomponent reactions—topics frequently searched in academic databases. Moreover, the difluoromethyl moiety serves as a bioisostere for hydroxyl or methyl groups, a strategy widely discussed in drug design forums and patent literature.
Environmental considerations have also shaped interest in 1379276-84-2. Regulatory agencies increasingly favor compounds with improved eco-toxicological profiles, and fluorinated molecules often demonstrate reduced application rates compared to traditional agrochemicals. This positions 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile as a candidate for developing next-generation sustainable chemistries—a hot topic in green chemistry initiatives.
Analytical characterization of this compound typically involves NMR spectroscopy (notably 19F-NMR), HPLC purity analysis, and mass spectrometry. These techniques are frequently queried in conjunction with small molecule characterization in scientific search engines. The compound’s physicochemical properties—including its logP value and hydrogen bond acceptors—make it particularly relevant for ADMET prediction models, another area of intense research focus.
In the patent landscape, pyrazole-3-carbonitrile derivatives appear in numerous applications related to kinase inhibition and pest control formulations. The specific substitution pattern of CAS 1379276-84-2 offers intellectual property advantages, as evidenced by its inclusion in several composition-of-matter claims. This aligns with industry needs for novel chemical entities that circumvent existing patent restrictions.
Future research directions may explore the compound’s potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems—areas gaining traction in materials science. Additionally, its role in proteolysis targeting chimeras (PROTACs) design could be investigated, given the rising interest in targeted protein degradation therapies. These applications respond to frequent queries about emerging pharmaceutical technologies in scientific literature searches.
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